N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
The compound contains several functional groups including a morpholino group, a methoxyphenyl group, and a thiophen-2-ylmethyl group. These groups could potentially confer various properties to the compound, depending on their arrangement and the specific conditions under which the compound is used .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it’s used. Common reactions for compounds with these functional groups include various types of coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound such as its melting point, solubility, and stability would depend on its specific structure .Scientific Research Applications
1. Synthesis and Chemical Reactions
A study by Fathalla et al. (2002) described the synthesis of a compound structurally related to N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide. They explored the reaction pathways and the formation of similar compounds through domino-reactions, shedding light on the synthetic versatility and potential applications of such compounds in organic chemistry (Fathalla et al., 2002).
2. Complexation with Metals
Research by Singh et al. (2000) focused on the synthesis of compounds with structural similarities to this compound and their complexation with palladium and mercury. This kind of study is crucial for understanding how such compounds can interact with metals, potentially leading to applications in catalysis or material science (Singh et al., 2000).
3. Catalysis
De et al. (2017) established that a compound similar to this compound, namely Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide, can act as an effective catalyst system for Goldberg amidation. This illustrates the potential role of such compounds in catalytic processes, particularly in organic synthesis (De et al., 2017).
4. Novel Synthetic Approaches
Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the potential of compounds like this compound in the synthesis of new chemical entities. This could have implications in medicinal chemistry and the development of new therapeutic agents (Mamedov et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-26-16-6-4-15(5-7-16)18(23-8-10-27-11-9-23)14-22-20(25)19(24)21-13-17-3-2-12-28-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEOHVIVVMZQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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